4-(Benzylsulfanyl)benzaldehyde
CAS No.: 78832-95-8
Cat. No.: VC21096720
Molecular Formula: C14H12OS
Molecular Weight: 228.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 78832-95-8 |
|---|---|
| Molecular Formula | C14H12OS |
| Molecular Weight | 228.31 g/mol |
| IUPAC Name | 4-benzylsulfanylbenzaldehyde |
| Standard InChI | InChI=1S/C14H12OS/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-10H,11H2 |
| Standard InChI Key | NAEZWYYYMVTEIV-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CSC2=CC=C(C=C2)C=O |
| Canonical SMILES | C1=CC=C(C=C1)CSC2=CC=C(C=C2)C=O |
Introduction
Physical and Chemical Properties
4-(Benzylsulfanyl)benzaldehyde is characterized by specific physical and chemical properties that define its behavior in various chemical environments. Understanding these properties is essential for predicting its reactivity and potential applications.
Basic Properties
Table 1: Basic Properties of 4-(Benzylsulfanyl)benzaldehyde
Structural Features
The structure of 4-(Benzylsulfanyl)benzaldehyde consists of a benzene ring with an aldehyde group (-CHO) at position 1 and a benzylsulfanyl group (-SCH₂C₆H₅) at position 4. This arrangement creates a para-substituted benzaldehyde derivative with a thioether linkage connecting the two aromatic systems. The compound's structural configuration contributes to its chemical behavior, particularly in reactions involving the aldehyde group or the sulfur atom .
Synthesis Methods
Several methods have been reported for the synthesis of 4-(Benzylsulfanyl)benzaldehyde, with the most common approach involving the reaction between benzylmercaptan and 4-chlorobenzaldehyde under basic conditions.
Standard Synthesis Procedure
The standard synthesis procedure as detailed by Ramirez et al. involves the following steps :
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A mixture of benzylmercaptan (2.73 g, 22 mmol) and potassium hydroxide (1.23 g, 22 mmol) is dissolved in 95% ethanol.
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The resulting solution is heated to reflux until KOH has completely dissolved, then cooled to room temperature.
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4-Chlorobenzaldehyde (2.81 g, 20 mmol) dissolved in 95% ethanol is added dropwise.
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The mixture is heated to reflux for 24 hours.
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Upon cooling, a yellow solid precipitate forms, which is filtered and washed with 95% ethanol and water.
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The solid is then dissolved in ether, washed with water and 1 N NaOH aqueous solution, dried with MgSO₄, and the solvent removed to yield a white solid.
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The final product is recrystallized from ethanol.
This procedure typically yields about 60% of pure 4-(Benzylsulfanyl)benzaldehyde .
Alternative Synthetic Routes
Alternative approaches to synthesizing 4-(Benzylsulfanyl)benzaldehyde have been explored in various research settings. These include:
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Palladium-catalyzed coupling reactions between sulfur compounds and aryl halides.
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Nucleophilic aromatic substitution of activated aryl halides with benzyl mercaptan.
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Reactions of 4-mercaptobenzaldehyde with benzyl halides under basic conditions.
These methods offer varied efficiencies and may be selected based on available starting materials and desired scale of production .
Spectroscopic Characterization
Spectroscopic data provides valuable information for confirming the structure and purity of 4-(Benzylsulfanyl)benzaldehyde. The following spectroscopic parameters have been reported in the literature.
Infrared Spectroscopy (IR)
The IR spectrum of 4-(Benzylsulfanyl)benzaldehyde shows characteristic absorption bands at 1696 cm⁻¹ (C=O stretching), 1581 cm⁻¹, 1555 cm⁻¹, and 1552 cm⁻¹ (aromatic C=C stretching) .
¹H-NMR Data
The ¹H-NMR spectrum (CDCl₃, 270 MHz) shows the following signals :
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δ 4.23 (s, 2H, CH₂)
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δ 7.28-7.36 (m, 5H, Ar)
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δ 7.36 (d, 2H, H3,5, J = 8.4 Hz)
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δ 7.73 (d, 2H, H2,6, J = 8.4 Hz)
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δ 9.89 (s, 1H, CHO)
¹³C-NMR Data
The ¹³C-NMR spectrum (CDCl₃, 67.9 MHz) displays the following signals :
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δ 37.1 (CH₂)
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δ 126.9, 127.7, 128.8, 130.1, 133.9, 136.2, 145.0 (aromatic carbons)
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δ 191.3 (CHO)
Biological Activities and Applications
4-(Benzylsulfanyl)benzaldehyde has demonstrated several biological activities that make it a compound of interest for pharmaceutical research.
Antimalarial Activity
Research by Ramirez et al. has shown that 4-(Benzylsulfanyl)benzaldehyde and its derivatives possess significant antimalarial properties. Specifically, these compounds have been evaluated for their ability to inhibit the growth of Plasmodium berghei, a parasite that causes malaria in rodents . The mechanism of action is believed to involve the inhibition of β-hematin formation, which is crucial for the survival of malaria parasites.
Antitrypanosomal Activity
4-(Benzylsulfanyl)benzaldehyde has also been investigated for its potential activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. Studies have evaluated both in vitro activity against epimastigotes of T. cruzi and the structure-activity relationships that govern this activity .
Synthetic Intermediate
Due to its aldehyde functionality, 4-(Benzylsulfanyl)benzaldehyde serves as a versatile intermediate in the synthesis of more complex molecules. It has been particularly useful in the preparation of chalcones, which themselves have diverse biological activities . The aldehyde group readily participates in condensation reactions, making it valuable for creating carbon-carbon bonds.
Table 2: Applications of 4-(Benzylsulfanyl)benzaldehyde
Related Derivatives and Structural Analogs
Several compounds structurally related to 4-(Benzylsulfanyl)benzaldehyde have been synthesized and studied, offering insights into structure-activity relationships.
4-(Benzylsulfonyl)benzaldehyde
4-(Benzylsulfonyl)benzaldehyde is the oxidized form of 4-(Benzylsulfanyl)benzaldehyde, where the sulfur atom is oxidized to a sulfonyl group (-SO₂-). This compound can be synthesized by oxidizing 4-(Benzylsulfanyl)benzaldehyde with hydrogen peroxide in acetic acid . The presence of the sulfonyl group significantly alters the electronic properties of the molecule, potentially affecting its biological activities.
4-(Benzyloxy)benzaldehyde
4-(Benzyloxy)benzaldehyde represents an oxygen analog of 4-(Benzylsulfanyl)benzaldehyde, where the sulfur atom is replaced by an oxygen atom. This compound has been studied for its crystalline effects and pharmaceutical importance . The comparison between these two compounds provides valuable information about the role of heteroatoms in determining biological activity.
Chalcone Derivatives
Numerous chalcone derivatives have been synthesized using 4-(Benzylsulfanyl)benzaldehyde as a starting material. These derivatives, formed through aldol condensation with various acetophenones, have shown promising antimalarial and antitrypanosomal activities . The structural diversity of these derivatives allows for the optimization of biological activity through systematic modifications.
Comparison with Other Benzaldehyde Derivatives
Table 3: Comparison of 4-(Benzylsulfanyl)benzaldehyde with Other Benzaldehyde Derivatives
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